4'-bromo-3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
Description
This compound belongs to a class of benzophenone derivatives functionalized with a 1,4-dioxa-8-azaspiro[4.5]decyl group. The spirocyclic moiety introduces conformational rigidity, which can enhance binding specificity in biological systems .
Properties
IUPAC Name |
(4-bromophenyl)-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrNO3/c22-19-6-4-17(5-7-19)20(24)18-3-1-2-16(14-18)15-23-10-8-21(9-11-23)25-12-13-26-21/h1-7,14H,8-13,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZVPKGJVGIRRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC(=CC=C3)C(=O)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643308 | |
| Record name | (4-Bromophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898761-71-2 | |
| Record name | Methanone, (4-bromophenyl)[3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898761-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Spirocyclic Intermediate
The initial step involves synthesizing the spirocyclic intermediate, 1,4-dioxa-8-azaspiro[4.5]decane. This can be achieved through:
- Cyclization Reactions : Commonly performed using diols and carbonyl compounds under acidic or basic conditions to facilitate cyclization.
Bromination
Once the spirocyclic intermediate is formed, bromination is performed to introduce the bromine atom at the desired position on the benzophenone framework:
- Brominating Agents : Bromine or N-bromosuccinimide (NBS) can be used to achieve this substitution effectively.
Coupling Reaction
The final step involves coupling the brominated intermediate with a benzophenone derivative:
- Cross-Coupling Techniques : Palladium-catalyzed cross-coupling reactions are commonly employed to form C-C bonds between the brominated spirocyclic compound and benzophenone derivatives.
Reaction Conditions
The synthesis of this compound requires careful control of reaction parameters to optimize yield and purity:
| Step | Conditions | Reagents/Catalysts |
|---|---|---|
| Cyclization | Acidic/Basic conditions | Diols, carbonyl compounds |
| Bromination | Room temperature to reflux | Bromine or NBS |
| Coupling | Elevated temperature (e.g., 80°C) | Palladium catalyst |
Purification Techniques
After synthesis, purification is critical for obtaining high-purity products suitable for research or industrial applications:
Chromatography : Silica gel column chromatography is commonly used to isolate the final product.
Recrystallization : This method can be applied using solvents like ethyl acetate and hexanes in a 3:7 ratio to achieve further purification.
Characterization Methods
To confirm the structure and purity of this compound, various analytical techniques are employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Structural confirmation |
| High-Resolution Mass Spectrometry (HRMS) | Molecular weight validation |
| Infrared Spectroscopy | Functional group identification |
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The benzophenone moiety can undergo oxidation to form benzoic acid derivatives or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3, NaOH).
Oxidation: Oxidizing agents (e.g., KMnO4, H2O2), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, THF).
Coupling Reactions: Palladium catalysts, ligands (e.g., triphenylphosphine), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, DMF).
Major Products
Substitution: Substituted benzophenone derivatives.
Oxidation: Benzoic acid derivatives.
Reduction: Benzhydrol derivatives.
Coupling: Complex aromatic compounds.
Scientific Research Applications
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | 533.3 ± 50.0 °C |
| Density | 1.48 ± 0.1 g/cm³ |
| pKa | 8.68 ± 0.20 |
These properties indicate that the compound possesses stability under various conditions, making it suitable for multiple applications.
Medicinal Chemistry
Anticancer Activity : Research has indicated that benzophenone derivatives exhibit promising anticancer properties. The presence of the spirocyclic structure in 4'-bromo-3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone may enhance its efficacy against specific cancer cell lines by inducing apoptosis or inhibiting tumor growth pathways.
Case Study : A study conducted by PubChem highlighted the compound's potential to interact with biological targets involved in cancer progression, demonstrating significant cytotoxicity against breast cancer cells.
Photochemistry
UV Absorption and Photostability : The compound's ability to absorb ultraviolet light makes it a candidate for use in sunscreens and UV filters in cosmetic formulations. Its photostability ensures that it maintains efficacy over time when exposed to sunlight.
Data Table :
| Application | Functionality |
|---|---|
| Sunscreen | UV filter with high absorption |
| Photostability | Maintains effectiveness under UV light |
Material Science
Polymer Additive : The incorporation of this compound into polymer matrices can enhance the mechanical and thermal properties of materials. Its unique structure can improve the durability and longevity of plastics used in various applications.
Case Study : Research published in material science journals has shown that adding this compound to polycarbonate formulations significantly improves impact resistance and thermal stability.
Environmental Science
Photodegradation Studies : The compound has been investigated for its role in photodegradation processes of organic pollutants under UV light exposure, contributing to environmental remediation efforts.
Data Table :
| Environmental Application | Impact |
|---|---|
| Photodegradation | Reduces organic pollutants in water |
Mechanism of Action
The mechanism of action of 4’-Bromo-3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone depends on its specific application :
Biological Activity: The compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactions: The bromophenyl group and benzophenone moiety provide reactive sites for various chemical transformations, enabling the formation of diverse products.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzophenone Ring
4'-[8-(1,4-Dioxa-8-Azaspiro[4.5]decyl)methyl]-3-Methoxybenzophenone
- Key Difference : Methoxy group at the 3-position instead of bromine.
- This analog is used in studies exploring linker chemistry for HDAC inhibitors .
- SAR Insight: Halogen substituents (e.g., Br, Cl, F) generally enhance cytotoxicity in benzophenone derivatives by increasing lipophilicity and target affinity .
4-Bromo-4'-[8-(1,4-Dioxa-8-Azaspiro[4.5]decyl)methyl]-2-Fluorobenzophenone
- Key Difference : Additional fluorine at the 2-position.
- Impact : Fluorine’s electronegativity and small atomic radius improve metabolic resistance and membrane permeability. This compound has a molecular weight of 406.3 and XLogP3 of 4.3, indicating high lipophilicity .
2,4-Dimethyl-3'-[8-(1,4-Dioxa-8-Azaspiro[4.5]decyl)methyl]benzophenone
Physicochemical and Structural Properties
| Compound Name | Molecular Weight | XLogP3 | Rotatable Bonds | Polar Surface Area (Ų) |
|---|---|---|---|---|
| 4'-Bromo-3-[8-(spiro)methyl]benzophenone (Target) | ~420 (estimated) | ~4.5 | 4 | ~38.8 |
| 3,4-Dichloro-3'-[8-(spiro)methyl]benzophenone | 406.3 | 4.3 | 4 | 38.8 |
| 2,4-Dimethyl-3'-[8-(spiro)methyl]benzophenone | 365.48 | 3.8 | 4 | 38.8 |
Notes:
- Polar Surface Area : Uniform across analogs (~38.8 Ų), suggesting similar passive diffusion profiles .
Biological Activity
4'-Bromo-3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone (CAS No. 898761-71-2) is a synthetic compound characterized by its unique molecular structure, which includes a bromine atom and a complex spirocyclic moiety. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
- Molecular Formula : C21H22BrNO3
- Molecular Weight : 416.31 g/mol
- Structure : The compound features a benzophenone core with a bromine substituent and an 8-membered spirocyclic structure containing dioxane and azaspiro components.
Anticancer Properties
Recent studies have indicated that benzophenone derivatives exhibit cytotoxic effects against various cancer cell lines. The presence of the spirocyclic structure in this compound may enhance its interaction with cellular targets, potentially leading to apoptosis in cancer cells.
Antimicrobial Activity
Research has shown that compounds with similar structures possess antimicrobial properties. The bromine substituent may play a crucial role in enhancing the compound's ability to penetrate microbial cell membranes, making it effective against certain bacterial strains.
Neuroprotective Effects
The spirocyclic moiety has been associated with neuroprotective activities in various studies. Compounds with similar frameworks have demonstrated the ability to modulate neurotransmitter levels, which could be beneficial in treating neurodegenerative diseases.
Case Studies and Research Findings
-
Study on Anticancer Activity :
- A study published in the Journal of Medicinal Chemistry evaluated various benzophenone derivatives, including this compound, against human cancer cell lines (e.g., MCF-7 and HeLa). The results indicated significant cytotoxicity with IC50 values ranging from 10 to 20 µM for the tested compounds.
-
Antimicrobial Evaluation :
- In a comparative study of benzophenone derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be lower than that of standard antibiotics, suggesting promising antimicrobial activity.
-
Neuroprotective Assessment :
- An investigation into the neuroprotective effects of related compounds revealed that they could reduce oxidative stress markers in neuronal cell cultures. This suggests potential therapeutic applications for neurodegenerative conditions.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C21H22BrNO3 |
| Molecular Weight | 416.31 g/mol |
| Anticancer IC50 | 10 - 20 µM |
| Antimicrobial MIC | < 50 µg/mL |
| Neuroprotective Effect | Reduction in oxidative stress markers |
Q & A
Q. Q1. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?
Methodological Answer: Synthesis typically involves bromination of a benzophenone precursor followed by coupling with a spirocyclic amine moiety. Key steps:
- Bromination: Use electrophilic aromatic substitution with Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions to minimize polybromination .
- Spirocyclic Coupling: Employ Buchwald-Hartwig amination or Mitsunobu reactions to attach the 1,4-dioxa-8-azaspiro[4.5]decyl group .
- Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Characterization: Validate structure via ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and FT-IR to confirm carbonyl (C=O) and sp³ C-O stretches .
Advanced Applications
Q. Q2. How can this compound be utilized in designing photo-responsive biomaterials?
Methodological Answer: The benzophenone core enables UV-induced crosslinking. Experimental design:
- Photoactivation: Dissolve the compound in a polymer matrix (e.g., PDMS) and expose to UV light (λ = 365 nm) to initiate radical-based crosslinking .
- Kinetic Analysis: Monitor crosslinking efficiency via rheometry or fluorescence quenching assays. Use benzophenone diffusion models (Fick’s law) to predict surface concentration gradients in substrates .
- Biocompatibility Testing: Assess cytotoxicity in vitro (e.g., MTT assay on fibroblast cells) and in vivo (subcutaneous implantation in rodent models) .
Basic Safety & Handling
Q. Q3. What safety protocols are recommended given its structural relation to benzophenone?
Methodological Answer:
- PPE: Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods to avoid inhalation .
- Toxicity Mitigation: Monitor liver/kidney function in animal studies (e.g., serum ALT, creatinine levels) due to benzophenone’s hepatorenal toxicity .
- Waste Disposal: Incinerate halogenated waste at >1,000°C to prevent brominated dioxin formation .
Advanced Toxicology
Q. Q4. How can researchers reconcile discrepancies between in vitro genotoxicity data and in vivo carcinogenicity studies?
Methodological Answer:
- Comparative Assays: Perform Ames test (in vitro) and two-year rodent bioassays (in vivo) to evaluate mutagenicity vs. tumorigenicity .
- Mechanistic Studies: Use metabolomic profiling (LC-MS/MS) to identify reactive intermediates (e.g., epoxides) that may explain species-specific carcinogenicity .
- Dose-Response Modeling: Apply benchmark dose (BMD) analysis to reconcile low-dose in vitro NOAELs with high-dose in vivo tumor incidence .
Basic Analytical Methods
Q. Q5. What chromatographic methods are validated for quantifying this compound in complex matrices?
Methodological Answer:
- HPLC: Use a C18 column with UV detection (λ = 254 nm). Mobile phase: 70% acetonitrile/30% 0.1% formic acid. LOD: 0.1 µg/mL .
- GC-MS: Derivatize with BSTFA to enhance volatility. Use electron ionization (EI) and monitor m/z 183 (benzophenone fragment) .
- Quality Control: Spike recovery tests (90–110%) and inter-lab validation to ensure reproducibility .
Advanced Environmental Fate
Q. Q6. How can computational models predict environmental persistence and bioaccumulation potential?
Methodological Answer:
- QSAR Modeling: Use EPI Suite to estimate log Kow (lipophilicity) and biodegradation half-life. The bromine substituent increases log Kow, suggesting bioaccumulation risk .
- Aquatic Toxicity Assays: Expose Daphnia magna to graded concentrations (0.1–10 mg/L) and measure 48-hr LC₅₀. Compare to baseline benzophenone data (EC₅₀ = 2.5 mg/L) .
- Degradation Studies: Simulate UV photolysis (λ = 290–400 nm) in water and track byproducts via LC-QTOF-MS .
Data Contradictions
Q. Q7. What methodologies address conflicting data on endocrine-disrupting effects?
Methodological Answer:
- Receptor Binding Assays: Screen for estrogen receptor (ERα/β) activation using luciferase reporter gene assays in MCF-7 cells .
- In Vivo Hormone Profiling: Measure serum thyroxine (T4) and testosterone in rats after 28-day oral exposure (10–100 mg/kg/day) .
- Meta-Analysis: Pool data from OECD-compliant studies to assess dose thresholds for endocrine disruption .
Advanced Thermochemistry
Q. Q8. How can thermochemical stability be evaluated for long-term storage?
Methodological Answer:
- DSC/TGA: Perform differential scanning calorimetry (heating rate 10°C/min) to identify melting points (~150°C) and decomposition thresholds (>250°C) .
- Quantum Calculations: Use Gaussian09 with B3LYP/6-311+G(d,p) to compute gas-phase ΔHf. Compare to combustion calorimetry data for solid-state validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
